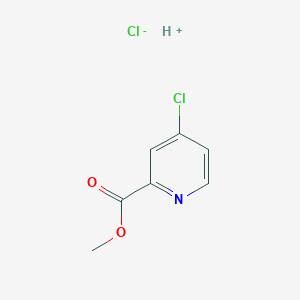
Methyl4-chloropicolinatehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-chloropicolinate hydrochloride is a chemical compound with the molecular formula C₇H₇Cl₂NO₂. It is also known by other names such as methyl 4-chloropyridine-2-carboxylate hydrochloride and 4-chloro-pyridine-2-carboxylic acid methyl ester hydrochloride . This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
准备方法
Synthetic Routes and Reaction Conditions
Methyl 4-chloropicolinate hydrochloride can be synthesized from 2-picolinic acid. The process involves treating 2-picolinic acid with thionyl chloride to generate 4-chloropicolinoyl chloride, which is then esterified with methanol to form methyl 4-chloropicolinate . The hydrochloride salt is obtained by treating the ester with hydrochloric acid .
Industrial Production Methods
In industrial settings, the synthesis of methyl 4-chloropicolinate hydrochloride follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
Methyl 4-chloropicolinate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Reduction Reactions: The ester group can be reduced to an alcohol.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in methanol.
Reduction: Sodium borohydride in methanol or tetrahydrofuran.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products
Substitution: Various substituted pyridine derivatives.
Reduction: Methyl 4-chloropicolinate alcohol.
Hydrolysis: 4-chloropicolinic acid.
科学研究应用
Methyl 4-chloropicolinate hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients.
Industry: Applied in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of methyl 4-chloropicolinate hydrochloride involves its interaction with specific molecular targets. It can act as a ligand for certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used .
相似化合物的比较
Similar Compounds
- Methyl 4-chloropyridine-2-carboxylate
- 4-chloro-pyridine-2-carboxylic acid methyl ester
- Methyl 4-chloro-2-pyridinecarboxylate
Uniqueness
Methyl 4-chloropicolinate hydrochloride is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals .
属性
分子式 |
C7H7Cl2NO2 |
|---|---|
分子量 |
208.04 g/mol |
IUPAC 名称 |
hydron;methyl 4-chloropyridine-2-carboxylate;chloride |
InChI |
InChI=1S/C7H6ClNO2.ClH/c1-11-7(10)6-4-5(8)2-3-9-6;/h2-4H,1H3;1H |
InChI 键 |
PAGFSBPYVNFHAS-UHFFFAOYSA-N |
规范 SMILES |
[H+].COC(=O)C1=NC=CC(=C1)Cl.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



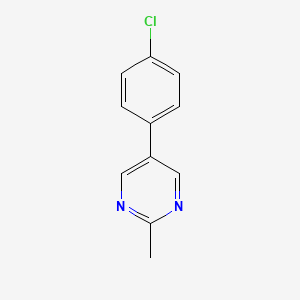
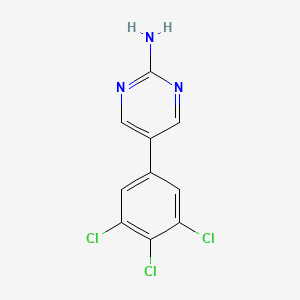

![[1,2,3]Thiadiazolo[5,4-d]pyrimidin-5(4H)-one](/img/structure/B13103365.png)
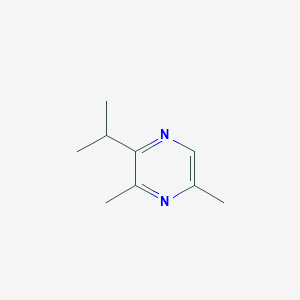


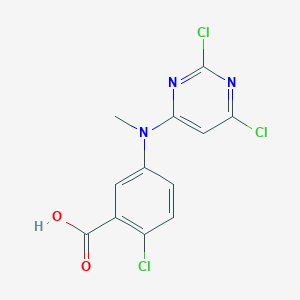
![Ethyl 7-chloro-5-hydroxyimidazo[1,2-c]pyrimidine-2-carboxylate](/img/structure/B13103385.png)
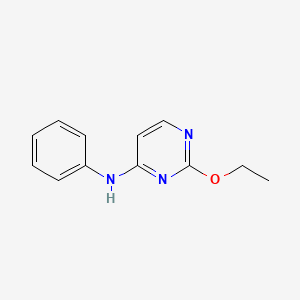
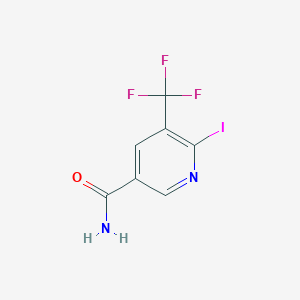
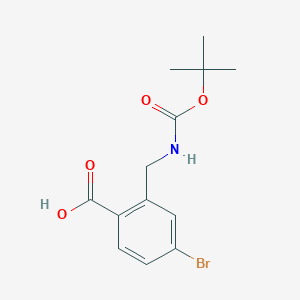
![(3aS,4S,6R,6aR)-6-(6-amino-9H-purin-9-yl)-N-ethyl-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide](/img/structure/B13103410.png)
